molecular formula C8H3ClF3NS B1349373 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene CAS No. 99195-86-5

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Cat. No. B1349373
CAS RN: 99195-86-5
M. Wt: 237.63 g/mol
InChI Key: OOJRRHXHHCEPTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, hydrolytic cleavage, and condensation reactions. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound with a similar substitution pattern, was achieved through the cyclization of a phenylthiourea derivative followed by hydrolytic cleavage . This demonstrates the potential synthetic routes that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic methods. For example, the structure of a complex compound with a benzene ring was confirmed by multinuclei NMR, IR, and HR-MS, and its single crystal structure was solved . These techniques could similarly be used to analyze the molecular structure of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including catalytic oxidation and transfer hydrogenation . The presence of chloro and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of these reactions. The compound of interest may also undergo similar reactions, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been studied, which provides insights into the reactivity of the trifluoromethyl group in electrochemical processes . These properties are essential for understanding the behavior of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in different environments and applications.

Scientific Research Applications

Synthesis of Novel Compounds

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene has been instrumental in the synthesis of various novel compounds. For instance, it played a key role in the synthesis of a novel fluorine-containing polyetherimide, which was further characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010). Moreover, the compound was central in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, leading to the creation of 4H-1,4-benzothiazines and fluorinated sulfones, with structures confirmed by spectral studies (L. Thomas, A. Gupta, Vandana Gupta, 2003).

Synthetic Methodology Development

The compound has also contributed to the development of synthetic methodologies. An example is the efficient synthesis of o-Phenylendiamines, leading to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This methodology highlighted the modular lipophilicity of products and the convenience of using microwave-assisted reactions, resulting in compounds of high-added value (Diana Vargas-Oviedo, Andrés Charris-Molina, J. Portilla, 2017).

Pesticide Development

Significantly, 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a precursor in the synthetic process of novel pesticides like Bistrifluron. This process showcases its importance in industrial applications and its potential in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).

Catalysis Research

Research has also explored its role in catalysis, such as in the Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes. This process utilized the compound to achieve electrophilic trifluoromethylation, indicating its utility in creating complex molecular structures (E. Mejía, A. Togni, 2012).

Analytical Chemistry

Moreover, it has been used in analytical chemistry, particularly in the derivatization of polyamines for chromatographic determination in home-made wine samples. The derivatives were characterized by X-ray crystallography and NMR spectroscopy, highlighting the compound's role in improving analytical procedures (A. Kmieciak, A. Jastrzębska, Karolina Szymańska, Marek P. Krzemiński, T. Muzioł, M. Kurzawa, E. Szłyk, 2023).

Safety And Hazards

The compound is toxic if inhaled and causes severe skin burns and eye damage .

properties

IUPAC Name

4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRRHXHHCEPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371531
Record name 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

CAS RN

99195-86-5
Record name 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99195-86-5
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